Cefixime impurity A

Catalog No.
S1790449
CAS No.
1335475-08-5
M.F
C16H17N5O8S2
M. Wt
471.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefixime impurity A

CAS Number

1335475-08-5

Product Name

Cefixime impurity A

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.47

Synonyms

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid;

Cefixime EP Impurity A is an impurity of the third generation cephalosporin antibiotic, Cefixime

Cefixime impurity A (CAS 1335475-08-5) is a pharmacopeial-designated (EP Impurity A) reference standard representing the primary ring-opened degradation product of the third-generation cephalosporin antibiotic, cefixime. Formed predominantly through the hydrolytic or photolytic cleavage of the β-lactam ring, this compound (C16H17N5O8S2, MW 471.46 g/mol) is a critical analytical marker in pharmaceutical quality control. Procurement of high-purity (>95%) Cefixime impurity A is strictly required for the calibration of high-performance liquid chromatography (HPLC) and LC-MS/MS systems, enabling the precise quantification of API degradation during batch release, forced degradation studies, and long-term shelf-life evaluations [1].

In stability-indicating method development, relying on crude forced-degradation mixtures of cefixime rather than a purified Impurity A standard fails to meet regulatory quantification requirements. While stressing the API generates Impurity A alongside Impurities B, D, and E, the resulting crude mixture lacks the known concentration required to calculate precise relative response factors (RRF) and limits of detection (LOD). Furthermore, substituting this physical standard with theoretical LC-MS/MS mass libraries is insufficient for European Pharmacopoeia (EP) or USP compliance, which mandates exact chromatographic retention time matching and area normalization against a certified reference material [1].

Chromatographic Resolution in Stability-Indicating Assays

In validated LC-UV stability-indicating methods, Cefixime Impurity A demonstrates a distinct relative retention time (RRT) of approximately 0.80 compared to the intact cefixime API. This baseline separation ensures that the degradation product can be accurately integrated without peak tailing or co-elution interference from the high-concentration active ingredient [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataRRT ~0.80
Comparator Or BaselineCefixime API (RRT 1.00)
Quantified DifferenceBaseline separation with a ~0.20 RRT shift
ConditionsIsocratic or gradient LC-UV at 254 nm

Provides the necessary chromatographic baseline separation required to accurately quantify degradation without interference from the main API peak.

Mass Spectrometric Structural Confirmation via CID Fragmentation

Under low-energy collision-induced dissociation (CID), the ring-opened structure of Cefixime Impurity A yields a highly specific fragmentation pattern, characterized by prominent ions at m/z 428 [M+H–CO2]+ and m/z 384 [M+H–CO2–CO2]+. In contrast, the intact cefixime API produces a primary fragment at m/z 285 due to the cleavage of the intact β-lactam ring. This divergence allows for unambiguous structural identification during complex matrix analysis [1].

Evidence DimensionPrimary CID Fragment Ions
Target Compound Datam/z 428 and m/z 384 (ring-opened signature)
Comparator Or BaselineIntact Cefixime (m/z 285 lactam cleavage fragment)
Quantified DifferenceComplete divergence in low-energy CID fragmentation pathways
ConditionsLC-MS/MS under low resonance voltage

Enables precise structural identification and mass-balance calculations during complex forced degradation studies.

Degradation Pathway Specificity for Shelf-Life Testing

Cefixime Impurity A serves as a dynamic degradation marker, with its concentration increasing predictably under hydrolytic stress, thermal stress, and UV-C (200-280 nm) photolysis. This contrasts directly with process-related byproducts, such as Cefixime Impurity C, which are generated only during synthesis and remain static during storage. Tracking this dynamic increase is a strict requirement for establishing API expiration dates [1].

Evidence DimensionConcentration trend during storage/stress
Target Compound DataDynamic concentration increase under UV/hydrolytic stress
Comparator Or BaselineProcess impurity C (static concentration)
Quantified DifferenceDynamic vs. static concentration profile over time
ConditionsAccelerated stability testing (e.g., high temperature or UV exposure)

Serves as the definitive dynamic marker for establishing API expiration dates and evaluating formulation stability.

Stability-Indicating HPLC Method Validation

Procured as a high-purity reference standard, Cefixime Impurity A is utilized to validate LC-UV methods for batch release testing. It allows QC laboratories to establish accurate limits of detection (LOD), limits of quantification (LOQ), and relative response factors, ensuring compliance with European Pharmacopoeia (EP) monographs [1].

Forced Degradation and Stress Testing

Employed in API stress testing to map hydrolytic and photolytic breakdown pathways. By spiking samples with known concentrations of Impurity A, formulators can accurately measure the protective efficacy of different packaging materials against UV-C exposure and moisture[2].

LC-MS/MS Impurity Profiling

Utilized as a structural benchmark in tandem mass spectrometry to differentiate ring-opened degradation products from intact cephalosporins. Its specific CID fragmentation signature (m/z 428 and 384) provides a reliable reference for identifying unknown peaks in complex biological or formulated matrices [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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